Methyl 3-(4-Pyridyl)propiolate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Contemporary Organic Synthesis
The importance of methyl 3-(4-pyridyl)propiolate in modern organic synthesis stems from the reactivity of its constituent parts. The electron-withdrawing nature of the pyridyl ring and the ester group activates the alkyne for a variety of chemical transformations. This allows for the construction of complex molecules from simpler starting materials.
One of the key reactions involving this compound is its use in cycloaddition reactions. For instance, it can react with 1-(quinolin-2-ylmethyl)pyridinium ylide in the presence of a base to form novel indolizine (B1195054) derivatives. mdpi.com This type of reaction, known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. mdpi.com
Furthermore, the propiolate moiety can participate in domino reactions. In a one-pot synthesis, arylamines, methyl propiolate, aromatic aldehydes, and urea (B33335) can react in the presence of an iron catalyst to selectively produce polysubstituted 3-arylaminoacrylates and tetrahydropyrimidin-2-ones. chemicalbook.com Such multi-component reactions are highly valued in organic synthesis for their efficiency in building molecular complexity in a single step. chemicalbook.combeilstein-journals.org
Importance As a Chemical Building Block for Advanced Molecular Architectures
The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com Methyl 3-(4-pyridyl)propiolate exemplifies this concept perfectly. Its rigid, linear structure and multiple reactive sites make it an ideal starting material for the synthesis of a wide range of advanced molecular architectures. cymitquimica.comevitachem.comaaronchem.combldpharm.com
The pyridine (B92270) nitrogen atom can be a site for coordination to metal centers, opening up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The alkyne can undergo polymerization or be used in "click" chemistry reactions to create functional polymers and materials. acs.org
Moreover, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization. bldpharm.com This versatility allows chemists to design and synthesize molecules with specific properties and functions. For example, derivatives of this compound have been investigated for their potential in medicinal chemistry and materials science. evitachem.compharmint.net
Overview of Multifaceted Research Trajectories
Precursor Synthesis and Derivatization Strategies
The journey to this compound and its derivatives begins with the careful construction of its core components: the substituted pyridine ring and the propiolic acid or ester functional group.
Synthesis of Substituted Pyridine-4-Carboxylic Acids as Precursors
The synthesis of the key precursor, 3-(4-pyridyl)propiolic acid, can be approached in a couple of primary ways. One common method involves the hydrolysis of its corresponding ester, this compound. chemicalbook.comprepchem.com This reaction is typically carried out under basic conditions, for example, using potassium hydroxide (B78521) in a suitable solvent like tetrahydrofuran, followed by acidification to yield the desired carboxylic acid. prepchem.com
Alternatively, a more direct approach involves the carboxylation of a terminal alkyne, such as 4-ethynylpyridine (B1298661). While specific protocols for the carboxylation of 4-ethynylpyridine are still being optimized, general methods for the carboxylation of terminal alkynes using carbon dioxide are known and can be adapted. sciengine.com These reactions often employ a strong base to deprotonate the alkyne, followed by the introduction of CO2.
The synthesis of various substituted pyridine-4-carboxylic acids, which can be precursors to a wider range of analogous pyridylpropiolates, has been explored through different methodologies. For instance, novel 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be synthesized in a one-pot reaction from pyruvates and aldehydes, catalyzed by a pyrrolidine-acetic acid system. researchgate.net
Methodologies for Alkyne Functionalization and Elaboration
A cornerstone of synthesizing pyridylpropiolates is the introduction of the alkyne functionality onto the pyridine ring. The Sonogashira coupling reaction is a powerful and widely used method for this purpose. rsc.orgthermofisher.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-pyridine, such as 4-iodopyridine (B57791) or 4-bromopyridine, with a terminal alkyne.
A common strategy for installing the ethynyl (B1212043) group at the 4-position of the pyridine ring involves the Sonogashira coupling of 4-iodopyridine with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). This reaction is typically carried out in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, such as copper(I) iodide, in a suitable solvent system like a mixture of triethylamine (B128534) and tetrahydrofuran. The resulting 4-((trimethylsilyl)ethynyl)pyridine is then deprotected, often using a base like potassium hydroxide in a methanol/dichloromethane (B109758) mixture, to yield 4-ethynylpyridine. researchgate.net
This versatile 4-ethynylpyridine can then be used in further coupling reactions to generate more complex structures or can be carboxylated to form 3-(4-pyridyl)propiolic acid. For example, 4-ethynylpyridine can be coupled with aryl halides to produce substituted (phenylethynyl)pyridines. researchgate.net
Esterification Techniques for Propiolic Acid Derivatives
Once the 3-(4-pyridyl)propiolic acid precursor is obtained, the next critical step is its conversion to the corresponding methyl ester.
Direct Esterification Approaches
Direct esterification of carboxylic acids is a fundamental transformation in organic synthesis. For propiolic acid derivatives, including 3-(4-pyridyl)propiolic acid, the Steglich esterification is a particularly mild and effective method. wikipedia.orgacs.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol, in this case, methanol. wikipedia.orgacs.org The reaction is usually performed in an anhydrous solvent like dichloromethane to prevent the competing hydrolysis of the activated acid intermediate. acs.org The general mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. wikipedia.org
The use of triphenylphosphine (B44618) dibromide in the presence of potassium carbonate has also been reported as an effective one-pot method for the esterification of various carboxylic acids, including those with a pyridine ring, under mild conditions. nih.gov
Transesterification Processes
Transesterification offers an alternative route to this compound, potentially starting from a different ester of 3-(4-pyridyl)propiolic acid or by reacting methyl propiolate with a suitable pyridine derivative. This process involves the exchange of the alkoxy group of an ester with another alcohol, catalyzed by an acid or a base.
While specific examples for the transesterification of pyridylpropiolates are not extensively documented, general principles of transesterification can be applied. For instance, the transesterification of methyl propionate (B1217596) has been studied, and these methodologies could be adapted. researchgate.netslchemtech.comgoogle.com These reactions can be catalyzed by various agents, including lipases for enzymatic transesterification. researchgate.netscientificlabs.co.uk The process typically involves heating the starting ester with an excess of the desired alcohol in the presence of a catalyst.
Nucleophilic Addition Reactions Involving the Propiolate Moiety
The carbon-carbon triple bond in this compound is electron-deficient due to the conjugation with the ester group, making it susceptible to nucleophilic attack. This reactivity is a key feature for the further functionalization of this class of compounds. The addition of nucleophiles to activated alkynes like propiolates is a type of Michael addition. acs.org
The regioselectivity of the addition (α- or β-attack) can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the addition of amines and thiols to methyl propiolate has been shown to be a versatile method for the synthesis of β-aminoacrylates and β-thioacrylates, respectively. rsc.orgresearchgate.net
The addition of secondary amines to methyl propiolate often proceeds with high stereoselectivity to yield the trans-isomer of the corresponding β-aminoacrylate. researchgate.net The reaction of thiols with activated alkynes, often referred to as the thiol-yne click reaction, is a highly efficient transformation that can be promoted by various catalysts, including heterogeneous catalysts like copper nanoparticles on titanium dioxide. rsc.org This reaction is generally regio- and stereoselective, favoring the formation of the Z-vinyl sulfide (B99878) through an anti-Markovnikov addition. rsc.org The reactivity of thiols in these additions can be influenced by their acidity. nih.gov
Michael Addition of Amines and Other Nucleophiles
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. organic-chemistry.org The reaction is thermodynamically controlled and is widely used for the mild formation of C-C bonds. organic-chemistry.org Nucleophiles that can act as Michael donors include enolates, amines, thiols, and enamines. masterorganicchemistry.com
In the context of this compound, the electron-deficient alkyne system is highly susceptible to nucleophilic attack. The reaction of amines with methyl propiolate serves as a prime example of a Michael addition. researchgate.net This reaction is a key step in the synthesis of various nitrogen-containing compounds. The addition of secondary amines, such as pyrrolidine (B122466) and morpholine, to methyl propiolate proceeds efficiently to yield trans-methyl β-aminoacrylates. researchgate.net Similarly, primary amines like benzylamine (B48309) also readily add to the propiolate system. researchgate.net The key step involves the nucleophilic attack of the amine on the β-carbon of the propiolate, leading to the formation of a zwitterionic intermediate, which then undergoes a proton shift to yield the stable β-enamino ester product. researchgate.net
Stereoselective Control in Addition Reactions
The stereochemical outcome of the Michael addition to propiolate esters is a critical aspect of their synthetic utility. The geometry of the resulting enamino ester can be controlled by the nature of the amine nucleophile.
Research has shown that the Michael addition of secondary amines to methyl propiolate occurs with complete stereoselectivity, exclusively producing the trans-isomer of the corresponding methyl β-aminoacrylate in high yields (71–91%). researchgate.net In contrast, the reaction with the primary amine, benzylamine, results in a mixture of trans- and cis-isomers, with the cis-isomer being the major product in a 74:26 ratio. researchgate.net
Theoretical investigations using Density Functional Theory (DFT) provide insight into these observations. The reaction proceeds through a two-step mechanism, with the initial nucleophilic attack forming a zwitterionic intermediate being the rate-determining step. researchgate.net For the reaction with benzylamine, calculations indicate that the cis-isomer is thermodynamically more stable than the trans-isomer by 0.5 kcal mol⁻¹, which corresponds to a product distribution favoring the cis-isomer (70%), aligning well with experimental findings. researchgate.net The existence of an "enamine-imine-enamine" tautomerism phenomenon is proposed to facilitate the trans-cis isomerization. researchgate.net
Table 1: Stereochemical Outcome of Michael Addition to Methyl Propiolate with Various Amines
| Amine | Product Isomer(s) | Ratio (trans:cis) | Reference |
|---|---|---|---|
| Secondary Amines (e.g., Pyrrolidine) | trans-methyl β-aminoacrylate | 100:0 | researchgate.net |
Formation of Beta-Enamino Esters and Related Intermediates
The products of the Michael addition of amines to this compound and its analogs are β-enamino esters. These compounds are highly versatile and important synthetic building blocks for a wide array of carbon-carbon bond-forming reactions and for the construction of various heterocyclic systems. d-nb.inforesearchgate.net The synthesis and application of β-enamino ester derivatives have long been an active area in organic synthesis due to their role as key intermediates in the preparation of natural products and other bioactive molecules. researchgate.netresearchgate.net
The formation of β-enamino esters is typically achieved through the direct condensation of an amine with an activated alkyne, such as methyl propiolate. d-nb.inforesearchgate.net In many advanced synthetic strategies, these β-enamino esters are not isolated but are generated in situ. d-nb.info This approach allows them to be immediately trapped by other reagents in the reaction mixture, leading to the efficient, one-pot synthesis of complex molecular architectures. d-nb.info This method is a cornerstone of many domino and multi-component reactions.
Multi-Component and Domino Reaction Pathways
Cascade Reactions for Heterocyclic Scaffolds
Cascade reactions, also known as domino reactions, are processes where multiple bond-forming transformations occur in a single synthetic operation without isolating intermediates. nih.govunisa.it This approach is highly efficient, saving time and resources while minimizing waste. mdpi.com The β-enamino esters derived from pyridylpropiolates are excellent substrates for initiating such cascade sequences.
A notable example is the one-pot, four-component reaction to synthesize functionalized spiro[indoline-3,4'-pyridine] derivatives. d-nb.info This reaction utilizes the in situ generated β-enamino ester from the addition of an arylamine to methyl propiolate. This intermediate then participates in a domino sequence with isatin (B1672199) and malononitrile (B47326) in the presence of triethylamine as a base catalyst. d-nb.info The proposed mechanism involves the initial formation of the β-enamino ester, followed by a Michael addition with an isatinylidene derivative, and subsequent intramolecular nucleophilic addition and tautomerization to yield the final complex spiro-heterocyclic scaffold. d-nb.info Such strategies highlight the power of using simple starting materials like pyridylpropiolates to construct intricate molecules that are of interest in medicinal chemistry. nih.gov
Table 2: Example of a Four-Component Cascade Reaction
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product Scaffold | Reference |
|---|
Catalytic Systems in Multi-Component Coupling
Catalysis plays a vital role in multi-component reactions (MCRs), offering significant advantages by improving yields, reducing reaction times, and enhancing selectivity. nih.gov Given that MCRs can often proceed through multiple competing pathways, a catalyst is essential for directing the reaction towards the desired product and minimizing byproduct formation. nih.gov
A variety of catalytic systems have been developed for MCRs. These include simple base catalysts, such as the triethylamine used in the synthesis of spiro[indoline-3,4'-pyridines], which facilitates key proton transfer and condensation steps. d-nb.info Transition-metal catalysts, featuring metals like palladium, copper, gold, and iron, are also widely employed to activate starting materials and control reaction selectivity. mdpi.comfrontiersin.org For instance, copper catalysts have been used in the synthesis of propargylamines via a Michael addition followed by C-C bond cleavage and addition of a metal acetylide. acs.org Furthermore, organocatalysis has emerged as a powerful, environmentally benign strategy for asymmetric MCRs, enabling precise control over the stereochemistry of the products. rsc.org The choice of catalyst can be critical; an efficient catalytic system can enable a reaction to proceed smoothly at room temperature, whereas the uncatalyzed version might require high temperatures or fail to produce the desired adduct in significant yield. nih.gov
Functionalization of the Pyridine Ring
Beyond the reactivity of the propiolate side chain, the functionalization of the pyridine ring itself is crucial for modifying the properties of the molecule. The inherent electronic properties of the pyridine ring, specifically the electron-directing influence of the nitrogen atom, present unique challenges and opportunities for selective C-H functionalization. chemrxiv.org
Classical methods like the Minisci reaction often result in competing C2/C4 positional selectivity. nih.gov To overcome this, modern strategies have been developed for C4-selective functionalization. One innovative photochemical method utilizes the unique reactivity of pyridinyl radicals. nih.gov These radicals are generated via a single-electron transfer (SET) reduction of pyridinium (B92312) ions and can effectively couple with other radicals, such as those derived from allylic C-H bonds, with high C4 regioselectivity. nih.gov
An alternative approach involves overriding the intrinsic preference for C2-metalation. While organolithium bases typically deprotonate pyridine at the C2 position, the use of n-butylsodium has been shown to selectively generate a 4-sodiopyridine intermediate. chemrxiv.org This nucleophilic species can then be trapped with various electrophiles, such as primary alkyl halides, or undergo transmetalation followed by cross-coupling reactions to install a wide range of substituents at the C4 position. chemrxiv.org This method is robust enough to be applied in the late-stage functionalization of complex, biologically active molecules. chemrxiv.org
Benzylic Functionalization Strategies
The term "benzylic functionalization" in the context of this compound typically refers to the modification of an alkyl group at the 4-position of the pyridine ring, which can then be further elaborated to the propiolate moiety. This approach allows for the introduction of various substituents, influencing the electronic and steric properties of the final molecule.
A prominent strategy for heterobenzylic C–H functionalization involves a polar, rather than a radical, reaction pathway. This method is particularly effective for 2- and 4-alkyl-substituted pyridines. The process initiates with the catalytic activation of the substrate using trifluoromethanesulfonyl chloride (TfCl). This activation promotes the formation of enamine tautomers, which readily react with electrophilic chlorination reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). The resulting heterobenzyl chlorides are versatile intermediates that can be used in subsequent nucleophilic coupling reactions without the need for isolation and purification. This chlorination-diversification sequence provides an efficient route to achieve heterobenzylic C–H cross-coupling with a variety of partners, including aliphatic amines and diverse azoles. nih.gov
This two-step, one-pot procedure involves the initial chlorination of the benzylic C-H bond, followed by nucleophilic substitution. This method has been shown to be compatible with a wide range of 2- and 4-alkylated heterocycles that possess oxidatively sensitive substituents. nih.gov
| Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylpyridine | 1) TfCl, Li2CO3, NCS 2) Pyrrolidine | 4-(Pyrrolidin-1-ylmethyl)pyridine | 75 | nih.gov |
| 4-Ethylpyridine | 1) TfCl, Li2CO3, NCS 2) Morpholine | 4-(1-Morpholinoethyl)pyridine | 82 | nih.gov |
| 4-Isopropylpyridine | 1) TfCl, Li2CO3, NCS 2) Piperidine | 4-(1-Piperidin-1-yl-1-methylethyl)pyridine | 68 | nih.gov |
The functionalized 4-alkylpyridines can then serve as precursors for the synthesis of the corresponding propiolates through established multi-step sequences, which may involve oxidation of the alkyl group to a carboxylic acid, followed by conversion to an aldehyde and subsequent reaction with a phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction) and elimination to form the alkyne.
Functionalization via Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for the construction of carbon-carbon bonds. The Sonogashira coupling, in particular, is a highly efficient method for the synthesis of alkynes, including pyridylpropiolates. nih.govorganic-chemistry.orgresearchgate.netmdpi.comresearchgate.net
The synthesis of this compound can be readily achieved via a Sonogashira coupling reaction between a 4-halopyridine (such as 4-iodopyridine or 4-bromopyridine) and methyl propiolate. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂, and a copper(I) co-catalyst, such as CuI. The reaction is carried out in the presence of an amine base, which serves both as a base and often as the solvent. organic-chemistry.org
The catalytic cycle of the Sonogashira coupling involves several key steps. First, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (4-halopyridine) to form a palladium(II) intermediate. Simultaneously, the terminal alkyne (methyl propiolate) reacts with the copper(I) co-catalyst to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired product, this compound, and regenerates the palladium(0) catalyst. organic-chemistry.org
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Iodopyridine | Methyl propiolate | Pd(PPh₃)₂Cl₂, CuI | Et₃N/DMF | This compound | 85 | mdpi.com |
| 4-Bromopyridine | Methyl propiolate | Pd(OAc)₂, PPh₃, CuI | i-Pr₂NH | This compound | 78 | yorku.ca |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 3-(Phenylethynyl)pyridine | 92 | mdpi.com |
The scope of the Sonogashira coupling is broad, tolerating a wide variety of functional groups on both the pyridine ring and the alkyne partner. This versatility allows for the synthesis of a diverse library of pyridylpropiolate derivatives. For instance, substituted 4-halopyridines can be coupled with various terminal alkynes to introduce different substituents at the terminus of the propiolate chain. Furthermore, advancements in catalyst design have led to the development of copper-free Sonogashira protocols, which can be advantageous for substrates that are sensitive to copper salts. acs.org
Fundamental Reaction Mechanisms of Propiolate Esters
Propiolate esters, including this compound, are versatile building blocks in organic synthesis, primarily due to the electrophilic nature of their carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing ester group. This activation facilitates a variety of transformations, most notably nucleophilic additions.
The primary reaction pathway for propiolate esters is nucleophilic conjugate addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. richmond.edu This initial addition can be followed by a series of subsequent transformations, leading to a diverse array of products. The reaction of propiolate esters with nucleophiles like amines, thiols, and phosphines has been extensively studied.
For instance, the addition of primary amines to methyl propiolate can lead to a mixture of trans- and cis-β-enamino esters. researchgate.netmlcpharmacy.edu.in The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by reaction conditions. researchgate.netmlcpharmacy.edu.in Secondary amines, in contrast, often yield the trans-isomer with high stereoselectivity. mlcpharmacy.edu.in
In the case of phosphine (B1218219) nucleophiles, the addition to a propiolate ester generates a phosphonium (B103445) enolate zwitterion. This intermediate is a key species in various phosphine-catalyzed reactions, such as the Morita–Baylis–Hillman reaction. nih.gov These zwitterions can be trapped with electrophiles, leading to the formation of complex molecular architectures. nih.govrsc.org
The following table summarizes the outcomes of nucleophilic additions to propiolate esters with different nucleophiles.
| Nucleophile | Intermediate | Typical Product(s) | Ref |
| Primary Amine | Zwitterion | Mixture of trans- and cis-β-enamino esters | researchgate.netmlcpharmacy.edu.in |
| Secondary Amine | Zwitterion | trans-β-enamino ester | mlcpharmacy.edu.in |
| Thiol | Allenolate | Z- or E-thioenoate | richmond.edu |
| Tertiary Phosphine | Phosphonium enolate zwitterion | Functionalized phosphonium ylides | nih.gov |
Zwitterionic intermediates are frequently postulated and, in some cases, observed in reactions involving propiolate esters. nih.govmdpi.com The formation of these intermediates is a consequence of the nucleophilic attack on the electron-deficient alkyne. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the role and stability of these transient species. researchgate.net
In the aza-Michael addition of amines to methyl propiolate, the reaction is proposed to occur in two steps, with the initial formation of a zwitterionic intermediate being the rate-determining step. researchgate.net While direct observation of these intermediates can be challenging, their existence is supported by kinetic data and computational modeling. researchgate.netmdpi.com In some [3+2] cycloaddition reactions, however, the formation of a stable zwitterionic intermediate has been questioned, with evidence pointing towards a concerted, albeit polar, mechanism. mdpi.com
Stable phosphonium enolate zwitterions have been successfully synthesized and characterized through X-ray crystallography, providing concrete evidence for their structure. nih.gov These stable zwitterions were formed from the reaction of trialkylphosphines with methyl propiolates in the presence of an aldehyde. nih.gov
Following the initial nucleophilic addition to a propiolate ester, prototropic shifts and isomerization are common subsequent steps that determine the final product structure. researchgate.netrsc.org A prototropic shift involves the intramolecular or intermolecular transfer of a proton.
In the reaction of primary amines with methyl propiolate, a 1,3-prototropic shift in the initially formed zwitterionic intermediate leads to the enamine product. researchgate.net The trans- to cis-isomerization of the resulting β-enamino ester can be facilitated by an "enamine-imine-enamine" tautomerism, especially in the presence of an amine catalyst. researchgate.net The cis-isomer is often thermodynamically more stable due to the potential for intramolecular hydrogen bonding between the N-H proton and the ester's carbonyl group. mlcpharmacy.edu.in
Kinetic control can lead to the formation of less stable isomers, which can then rearrange to the thermodynamically favored product under appropriate conditions. richmond.edursc.org For example, the conjugate addition of thiols to ethyl propiolate can be selective for the Z-thioenoate under kinetic control, while thermodynamic control leads to the more stable E-isomer. richmond.edu
Reactivity Profiles of the 4-Pyridyl Moiety in Reactions
The 4-pyridyl group in this compound significantly influences its reactivity. The nitrogen atom in the pyridine ring introduces electronic effects that are transmitted through the aromatic system to the propiolate functionality.
The nitrogen atom in the 4-pyridyl ring is a key player in directing the course of reactions. Its ability to act as a proton acceptor or a coordination site for metal catalysts can open up unique reaction pathways. beilstein-journals.org The pyridyl nitrogen can be protonated in acidic media or can coordinate to Lewis acids, which in turn can modulate the electronic properties of the entire molecule. sapub.org
In the context of supramolecular chemistry, the 4-pyridyl group is a well-established building block for constructing coordination polymers and hydrogen-bonded networks. beilstein-journals.orgontosight.ai This is due to the directional nature of the nitrogen lone pair, which can engage in predictable intermolecular interactions. While not a direct reaction of the propiolate, this highlights the inherent chemical nature of the 4-pyridyl moiety to participate in dative bonding.
The electron-withdrawing nature of the 4-pyridyl ring has a profound effect on the kinetics and selectivity of reactions involving the propiolate ester. This effect is a combination of inductive and resonance effects. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. More importantly, the nitrogen atom can participate in resonance, delocalizing electron density, particularly from the para-position.
This electron-withdrawing character enhances the electrophilicity of the alkyne in this compound, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl propiolate. This increased reactivity can lead to faster reaction rates.
Studies on substituted pyridine derivatives have shown that the electronic nature of substituents on the pyridine ring, and by extension the position of the nitrogen itself, can be correlated with reaction rates using Hammett-type relationships. rsc.org For instance, the rates of reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) show a good correlation with the electronic parameters of the substituents. rsc.org This principle extends to the 4-pyridyl system, where the electronic communication between the nitrogen and a reactive side chain influences the reaction's kinetic profile.
The electron-withdrawing properties of the pyridyl group also play a role in the stability of intermediates. For example, in the reaction of 4-pyridyltellurolate with platinum complexes, the electron-withdrawing pyridyl group stabilizes the highest occupied molecular orbital (HOMO) of the complex. researchgate.net A similar stabilizing effect can be anticipated for intermediates formed during reactions of this compound.
The following table provides a qualitative summary of the electronic effects of the 4-pyridyl group.
| Electronic Effect | Consequence for this compound | Impact on Reactivity |
| Inductive Withdrawal | Decreases electron density in the ring and side chain. | Increases electrophilicity of the alkyne. |
| Resonance Effect | Delocalizes electron density, creating a more electron-deficient alkyne. | Enhances susceptibility to nucleophilic attack. |
| Basicity of Nitrogen | Can be protonated or coordinate to Lewis acids. | Modulates the overall electronic properties and can facilitate catalysis. |
Mechanistic Studies of Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often highly stereospecific, step. msu.edu They are characterized by a concerted process where bonding electron pairs are reorganized through a cyclic transition state. msu.edu this compound, with its activated carbon-carbon triple bond, is an excellent substrate for various cycloaddition reactions.
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction between a 1,3-dipole (a molecule with delocalized electrons over three atoms) and a dipolarophile (a molecule with a π-system, like an alkyne) is the most common route to 1,2,3-triazoles. wikipedia.orgnih.gov
Mechanism and Theory: Mechanistically, the thermal 1,3-dipolar cycloaddition is classified as a concerted, pericyclic reaction where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile participate in a [4π + 2π] cycloaddition. organic-chemistry.org The reaction proceeds through a single, cyclic transition state without the formation of discernible intermediates, which accounts for its high stereospecificity. msu.eduwikipedia.org
The reactivity and regioselectivity of these cycloadditions are rationalized by Frontier Molecular Orbital (FMO) theory. wikipedia.orgnih.gov The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. Depending on the relative energies of these orbitals, the reactions are classified into three types nih.gov:
Normal Electron Demand (NED): Dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is typical for reactions of electron-rich dipoles with electron-poor dipolarophiles. nih.gov
Inverse Electron Demand (IED): Dominated by the LUMO(dipole)-HOMO(dipolarophile) interaction. nih.gov
Type II (Sustmann's Type II): Both interactions are significant.
In the case of this compound reacting with an organic azide (B81097) (a common 1,3-dipole), the electron-withdrawing nature of the pyridyl and ester groups makes the alkyne electron-deficient. This favors a Normal Electron Demand (NED) pathway where the HOMO of the azide interacts with the LUMO of the propiolate.
Regioselectivity: When an unsymmetrical alkyne like this compound reacts with an azide, two regioisomeric triazoles can be formed: the 1,4-disubstituted and the 1,5-disubstituted products. The regiochemical outcome is determined by a combination of electronic and steric factors, which influence the energies of the two possible transition states. wikipedia.org According to FMO theory, the preferred regioisomer arises from the transition state where the atoms with the largest coefficients in the interacting HOMO and LUMO are bonded. wikipedia.org Studies on the related methyl propiolate have shown that reactions with various dipoles, such as pyridazinium ylides, can proceed with complete regioselectivity. nih.gov In the reaction of phthalazinium ylides with methyl propiolate, the bond forms specifically between the ylidic carbon and the unsubstituted carbon of the alkyne. mdpi.com Conversely, reactions with other dipoles, like 3-phenyl-sydnone, can yield a mixture of regioisomers. researchgate.netbeilstein-journals.org
| Factor | Description | Effect on Reaction with this compound |
|---|---|---|
| Electronic Effects (FMO Theory) | The alignment of atomic orbital coefficients in the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) directs the regioselectivity. The favored isomer results from the pathway with the smaller HOMO-LUMO energy gap and greater orbital coefficient overlap. wikipedia.orgnih.gov | The electron-withdrawing pyridyl and ester groups polarize the alkyne, making one carbon more electrophilic and influencing the alignment of the dipole. |
| Steric Hindrance | Bulky substituents on either the dipole or the dipolarophile can disfavor the formation of one regioisomer by increasing steric clash in the transition state. wikipedia.org | The 4-pyridyl group and the methyl ester group create steric bulk, which can direct the incoming dipole to the less hindered face and orientation. |
| Catalysis | Metal catalysts, particularly copper(I) in the Azide-Alkyne Cycloaddition (CuAAC), can completely control the regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole. wikipedia.org | Use of a copper catalyst would strongly favor the formation of the 1,4-isomer, linking the nitrogen of the azide to the carbon bearing the ester group. |
| Solvent Effects | Solvent polarity can influence the relative energies of the transition states, although the effect is generally less pronounced than electronic or steric factors. wikipedia.org | Changes in solvent could slightly alter the ratio of regioisomers in uncatalyzed reactions. |
Beyond 1,3-dipolar cycloadditions, the activated alkyne of this compound can participate in other types of pericyclic reactions. These concerted reactions are governed by the principles of orbital symmetry and provide efficient routes to complex molecular architectures. yale.edustereoelectronics.org
Diels-Alder [4+2] Cycloadditions: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. While alkenes are more common dienophiles, activated alkynes like this compound can also serve this role, leading to the formation of a cyclohexadiene ring system. Research on the related methyl propiolate shows its participation in domino [4+2]/[4+2]/retro-Diels-Alder sequences with vinyl-heteroaromatics, demonstrating its utility as a dienophile. core.ac.uk
[2+2+2] Cycloadditions: This type of pericyclic reaction involves the coupling of three two-π-electron components, typically three alkyne molecules or two alkynes and a nitrile, to form a benzene (B151609) or pyridine ring, respectively. These reactions are generally mediated by transition metal catalysts, such as cobalt or rhodium complexes. researchgate.netcsic.es The cycloaddition of two molecules of an alkyne with a nitrile is a highly atom-economical method for constructing substituted pyridines. csic.es Computational studies on rhodium-catalyzed [2+2+2] cycloadditions have shown that the oxidative coupling of two alkyne units is generally more favorable than the initial coupling of an alkyne and a nitrile. researchgate.net The regioselectivity of these reactions, especially when using unsymmetrical alkynes like propiolates, is a key challenge and is often influenced by the steric properties of the substrates and the nature of the catalyst. For instance, reactions involving ethyl propiolate have shown high regioselectivity, highlighting the directing effect of the ester group. csic.es
| Reaction Type | Reactants | Product | Mechanistic Features |
|---|---|---|---|
| [4+2] Diels-Alder Cycloaddition | Diene + this compound (as dienophile) | Substituted 1,4-Cyclohexadiene | Concerted [4π + 2π] cycloaddition. The reaction is stereospecific and its feasibility is governed by FMO theory. core.ac.uk |
| [2+2+2] Cycloaddition | 2 x Alkyne + Nitrile | Substituted Pyridine | Transition-metal catalyzed (e.g., Co, Rh). Proceeds via metallacycle intermediates. Regioselectivity is a key consideration and is controlled by steric and electronic factors. csic.es |
| Ene Reaction | Ene (alkene with allylic H) + Enophile (e.g., this compound) | 1,5-diene | Concerted reaction involving the transfer of an allylic hydrogen and the formation of a new sigma bond. Can occur thermally or with Lewis acid catalysis. msu.edu |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of organic molecules. nih.govnih.gov DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived. nih.gov
Geometry Optimization and Conformational Analysis
A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For Methyl 3-(4-Pyridyl)propiolate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Conformational analysis would explore how the molecule's energy changes with rotations around its single bonds, for instance, the bond connecting the pyridyl ring to the propiolate group. This helps identify the most stable conformer(s) and the energy barriers between them. Such studies on related pyridine (B92270) derivatives have been performed to understand their stable spatial arrangements. scispace.com
Example Data Table (Hypothetical for this compound): This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not from a published study on this specific molecule.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |
| Bond Length | C≡C | ~1.21 Å |
| C-C(O) | ~1.44 Å | |
| C(pyridyl)-C | ~1.45 Å | |
| Bond Angle | C(pyridyl)-C-C | ~178° |
| C-C-C(O) | ~179° | |
| Dihedral Angle | C-C-C-O | ~180° |
Electronic Structure Characterization (HOMO-LUMO Analysis)
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For pyridine-containing systems, the HOMO is often located on the pyridine ring, while the LUMO distribution depends on the substituents.
Global Reactivity Descriptors (Derived from HOMO-LUMO energies):
Ionization Potential (I): ≈ -EHOMO
Electron Affinity (A): ≈ -ELUMO
Chemical Hardness (η): ≈ (I - A) / 2
Electronegativity (χ): ≈ (I + A) / 2
Electrophilicity Index (ω): ≈ χ² / (2η)
Prediction of Spectroscopic Properties
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. This involves calculating the vibrational modes of the molecule and their corresponding frequencies and intensities. These predicted spectra can be compared with experimental results to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. mdpi.com This is a powerful tool for assigning peaks in experimental NMR spectra and confirming the structure of synthesized compounds. mdpi.comscielo.org.mx
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Visible absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations. plos.org
Elucidation of Reaction Mechanisms and Transition States
DFT is extensively used to map out the potential energy surface of a chemical reaction, helping to elucidate its mechanism. mdpi.comrsc.org For this compound, this could involve studying its participation in reactions like cycloadditions or nucleophilic additions. researchgate.net
This analysis involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Finding Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the geometry of the reaction bottleneck.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate. A lower activation energy implies a faster reaction. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. mdpi.com
The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential (electron-rich), indicating sites prone to electrophilic attack. For this compound, this would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. researchgate.net
Blue: Regions of most positive electrostatic potential (electron-poor), indicating sites prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential. mdpi.com
This map provides a clear, visual guide to the reactive sites of the molecule. researchgate.netresearchgate.net
Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding
Computational methods can be used to study the non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking. researchgate.netchemrxiv.org For this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
These studies would involve:
Modeling Dimers or Clusters: Creating a computational model of two or more molecules of this compound, or its interaction with solvent molecules like water.
Calculating Interaction Energies: Determining the strength of the intermolecular bonds by calculating the energy difference between the molecular cluster and the individual isolated molecules.
Analyzing Bonding Nature: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the charge transfer and orbital interactions that constitute these non-covalent bonds. researchgate.net
Potential Energy Surface (PES) Scan Analysis
A comprehensive review of available scientific literature indicates that specific studies detailing a Potential Energy Surface (PES) scan analysis for this compound have not been published. A PES scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. This analysis is crucial for identifying stable conformers, transition states, and determining rotational energy barriers.
Despite the utility of this method in theoretical and computational chemistry for understanding a molecule's flexibility and energetic landscape, dedicated research applying this technique to this compound is not present in the surveyed literature. Therefore, detailed research findings, including data on rotational barriers and conformational energy profiles, are not available.
Due to the absence of specific data from PES scan analyses on this compound, no data tables can be generated at this time.
Coordination Chemistry and Supramolecular Applications
Methyl 3-(4-Pyridyl)propiolate as a Ligand in Metal Complexes (Theoretical Considerations)
Coordination Modes and Binding Sites of the 4-Pyridyl Group
In transition metal complexes, the pyridine (B92270) ring is a common N-heterocyclic ligand that coordinates to metal centers through the lone pair of electrons on the nitrogen atom. For this compound, the primary binding site is anticipated to be the nitrogen atom of the 4-pyridyl group. This monodentate coordination is the most common binding mode for simple pyridyl ligands.
Synthesis and Characterization of Metal-Organic Complexes
The synthesis of metal-organic complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. Characterization techniques are crucial for determining the structure and properties of the resulting complexes. Methods such as single-crystal X-ray diffraction would be essential to definitively determine the coordination environment of the metal and the binding mode of the ligand. Spectroscopic techniques like FTIR, NMR, and UV-Vis spectroscopy would also provide valuable information about the complex.
Influence of the Alkyne and Ester Moieties on Coordination
The electron-withdrawing nature of the propiolate (alkyne and ester) group is expected to decrease the electron density on the pyridine ring. This, in turn, would reduce the basicity of the pyridyl nitrogen, potentially weakening the metal-ligand bond compared to simpler pyridyl ligands like pyridine itself. While the alkyne and ester groups are not typically expected to participate directly in coordination, their electronic influence on the primary binding site is a key consideration. In some cases, weak interactions involving the π-system of the alkyne or the carbonyl oxygen of the ester could occur, but direct coordination is less common.
Construction of Supramolecular Architectures (Theoretical Considerations)
Role in Crystal Engineering
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. A molecule like this compound, with a rigid structure and a defined coordination vector (the N-M bond), would be a candidate for use as a "tecton" or building block in crystal engineering. Its linear, rigid shape could be exploited to direct the assembly of predictable structural motifs.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
While these general principles can be outlined, the absence of specific research on this compound prevents the inclusion of detailed experimental findings, structural data, or specific examples as requested in the article outline. Further research and publication in this specific area are needed to provide a comprehensive understanding of its role in coordination and supramolecular chemistry.
Investigation of Non-Covalent Interactions in the Supramolecular Assembly of this compound
The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound, a molecule featuring a pyridine ring, an ester group, and an alkyne linker, both hydrogen bonding and π-stacking interactions are anticipated to play crucial roles in directing its self-assembly into well-ordered structures. While a definitive crystal structure for this compound is not publicly available, a comprehensive analysis can be extrapolated from the crystallographic data of the closely related compound, (E)-methyl 3-(pyridin-4-yl)prop-2-enoate. This analogue shares key functional groups, including the 4-pyridyl moiety and the methyl ester, providing a strong foundation for understanding the non-covalent interactions at play.
Hydrogen Bonding in Supramolecular Assemblies
In the absence of strong hydrogen bond donors like O-H or N-H groups in this compound, weaker C-H···O and C-H···N interactions are expected to be the primary drivers of hydrogen-bonded assemblies. The nitrogen atom of the pyridine ring is a competent hydrogen bond acceptor, while the carbonyl oxygen of the methyl ester group also serves as a potential acceptor site.
Detailed crystallographic studies of the analogous (E)-methyl 3-(pyridin-4-yl)prop-2-enoate reveal the presence of C-H···O hydrogen bonds. In the co-crystal of this compound with 4,6-di-chloro-resorcinol, specific C-H···O interactions are observed, contributing to the stability of the crystal lattice. These interactions involve hydrogen atoms from the pyridyl and methyl groups acting as donors to the carbonyl oxygen of the ester functionality.
Table 1: Plausible Hydrogen Bond Parameters in this compound Assemblies (Inferred from Analogous Structures)
| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Expected D···A Distance (Å) | Expected ∠D-H···A Angle (°) |
| C (pyridyl) | O (carbonyl) | C-H···O | 2.8 - 3.5 | 120 - 170 |
| C (methyl) | O (carbonyl) | C-H···O | 2.8 - 3.5 | 120 - 170 |
| C (pyridyl) | N (pyridyl) | C-H···N | 3.0 - 3.6 | 130 - 170 |
Note: The data in this table is hypothetical and based on typical ranges for such interactions and data from closely related crystal structures.
Pi-Stacking Interactions and Their Contribution to Assembly
The electron-deficient nature of the pyridine ring in this compound makes it an ideal candidate for participating in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, are a significant cohesive force in the solid-state assembly of many aromatic compounds.
In the crystal structure of co-crystals of (E)-methyl 3-(pyridin-4-yl)prop-2-enoate, face-to-face π-stacking of the pyridyl rings is a prominent feature. This stacking contributes to the formation of columnar structures within the crystal lattice. The geometry of these interactions is crucial; a parallel-displaced or offset-face-to-face arrangement is often favored over a perfect face-to-face (sandwich) orientation to minimize electrostatic repulsion.
For this compound, similar π-stacking arrangements are anticipated. The pyridyl rings of adjacent molecules are likely to stack in an offset fashion, maximizing attractive van der Waals forces while minimizing repulsive interactions. The key parameters defining these interactions are the interplanar distance between the stacked rings and the slip angle or offset distance. These parameters have a profound impact on the electronic properties of the resulting supramolecular assembly.
Table 2: Anticipated Pi-Stacking Geometries for this compound
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) | Contribution to Assembly |
| Pyridyl-Pyridyl π-stacking | 3.5 - 4.0 | 3.3 - 3.8 | Varies | Formation of columnar or layered structures |
Note: The data in this table is hypothetical and based on typical ranges for such interactions and data from closely related crystal structures.
Applications in Advanced Materials Science and Molecular Design
Development of Precursors for Functional Materials
As a molecule incorporating a reactive alkyne and a heterocyclic aromatic ring, Methyl 3-(4-pyridyl)propiolate holds theoretical potential as a precursor or building block for functional materials. unizar.es The development of new precursors is a critical step in the engineering of novel materials. unizar.es
Polymeric Materials Synthesis (e.g., via Controlled Polymerization Techniques)
The synthesis of polymers often involves the joining of monomers through covalent bonds. sigmaaldrich.com Techniques for "controlled polymerization" aim to precisely formulate a polymer's microstructure. acs.org The alkyne group in this compound and its pyridine (B92270) functionality suggest its potential as a monomer in polymerization reactions. For instance, polymers containing vinyl pyridine have been synthesized through methods like nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. researchgate.net While these examples show the utility of the pyridine moiety in polymer science, specific studies employing this compound as a monomer in controlled polymerization techniques are not prominently featured in the reviewed literature.
Organic Electronics and Optoelectronic Materials (if applicable to synthesized derivatives)
Organic electronics utilize carbon-based materials, including small molecules and polymers, as semiconductors, conductors, and light emitters. sigmaaldrich.com These materials are foundational to devices like organic light-emitting diodes (OLEDs) and organic solar cells. sigmaaldrich.com The performance of these materials often relies on extended π-conjugated systems. researchgate.netresearchgate.net While this compound contains a pyridine ring, which is a component of some organic electronic materials, there is no specific information available in the searched literature detailing its direct use or the application of its immediate derivatives in organic electronics or optoelectronics.
Contributions to Catalysis and Organocatalysis
The molecular structure of this compound, containing a Lewis basic nitrogen atom in the pyridine ring, suggests a potential role in catalysis, particularly as a ligand.
Ligand Design for Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern chemical synthesis, where the properties of the metal catalyst are heavily influenced by its surrounding ligands. wikipedia.org The pyridine moiety is a common structural unit in ligands for transition metals. wikipedia.org The nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. wikipedia.org For example, various transition metal pyridine complexes are known and used as synthetic precursors in organometallic chemistry. wikipedia.org Although the pyridine group of this compound could theoretically coordinate with a transition metal, specific research detailing its design and application as a ligand in transition metal catalysis is not found in the available search results.
Principles in Molecular Design and Fragment-Based Approaches (excluding direct pharmacological efficacy)
Fragment-based drug design (FBDD) is a method for discovering lead compounds by screening low molecular weight fragments (typically ≤300 Da). nih.govnih.gov This approach relies on identifying small molecules that bind weakly to a biological target, which are then optimized to increase affinity and potency. nih.gov
This compound possesses characteristics consistent with those of a chemical fragment. Its molecular weight is 161.16 g/mol , well within the typical limit for fragments. chemicalbook.com Its structure contains hydrogen bond acceptors (the pyridine nitrogen and ester oxygen atoms) and a rigid scaffold, which are desirable features for fragments. nih.gov While it is a suitable candidate for inclusion in a fragment library, there is no specific mention in the reviewed literature of its actual use or study within a fragment-based design campaign.
Scaffold Derivatization and Chemical Space Exploration
This compound is a versatile chemical entity that holds significant potential for scaffold derivatization and the exploration of novel chemical space. The term "chemical space" refers to the vast multidimensional realm of all possible molecules. Exploring this space is a fundamental goal in drug discovery and materials science, aiming to identify molecules with new and improved properties. The unique structural features of this compound make it a valuable building block in this endeavor.
The structure incorporates three key functional components: a pyridine ring, an activated alkyne (propiolate), and a methyl ester. Each of these can be independently or collectively modified, allowing for the systematic generation of a diverse library of related compounds. This process of creating new molecules from a common core structure is known as scaffold derivatization.
Key Structural Features for Derivatization:
Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized or oxidized. The ring itself can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions. These modifications can significantly alter the electronic properties, solubility, and biological activity of the resulting molecules.
Alkyne Group: The carbon-carbon triple bond is a highly versatile functional group in organic synthesis. It can participate in a variety of reactions, including cycloadditions (like the "click" reaction to form triazoles), hydrofunctionalization, and coupling reactions. These transformations can be used to introduce new ring systems or link the scaffold to other molecular fragments.
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or a variety of other functional groups. This provides another handle for modifying the molecule and attaching it to other scaffolds or functional moieties.
By systematically applying these transformations, chemists can generate a large and diverse library of compounds from the initial this compound scaffold. This allows for a thorough exploration of the chemical space around this particular molecular framework, increasing the probability of discovering compounds with desired properties for advanced materials or as leads in drug discovery.
Structure-Activity Relationship (SAR) Concepts in Molecular Design
Structure-Activity Relationship (SAR) is a cornerstone of molecular design, particularly in the development of new therapeutic agents. It involves understanding how the chemical structure of a molecule relates to its biological activity. The goal of SAR studies is to identify the key structural features (pharmacophores) responsible for a molecule's activity and to optimize these features to enhance potency, selectivity, and other desirable properties.
This compound serves as an excellent starting point for SAR studies due to its modifiable functional groups. By synthesizing a series of analogues where each functional group is systematically altered, researchers can probe the structural requirements for a particular biological effect.
Hypothetical SAR Study of this compound Derivatives:
Let's consider a hypothetical scenario where this compound is identified as a weak inhibitor of a particular enzyme. An SAR campaign could be initiated to improve its potency. The following table outlines some of the potential modifications and the insights that could be gained:
| Modification Site | Example Modification | Potential SAR Insight |
| Pyridine Ring | Introduction of a substituent (e.g., methyl, chloro) at different positions | Determines the importance of steric and electronic effects of the pyridine ring for target binding. |
| Moving the nitrogen to the 2- or 3-position (isomeric pyridines) | Probes the required position of the nitrogen atom for key interactions (e.g., hydrogen bonding). | |
| Alkyne Linker | Reduction to an alkene or alkane | Evaluates the role of the rigid, linear alkyne linker in orienting the pyridine and ester groups. |
| Replacement with a different linker (e.g., triazole, amide) | Explores the tolerance for different linker geometries and functionalities. | |
| Ester Group | Hydrolysis to a carboxylic acid | Investigates the potential for a charged group to interact with the target. |
| Conversion to a series of amides | Probes the space around the ester binding pocket and introduces new hydrogen bonding possibilities. |
Through the iterative process of designing, synthesizing, and testing these analogues, a detailed understanding of the SAR can be developed. This knowledge guides the rational design of more potent and selective molecules. The data generated from such studies are often used to build computational models that can predict the activity of new, unsynthesized compounds, further accelerating the discovery process. The structural versatility of this compound makes it an ideal scaffold for such systematic explorations in molecular design.
Q & A
Q. What are the established synthetic routes for Methyl 3-(4-Pyridyl)propiolate, and how can reaction conditions be optimized?
this compound can be synthesized via palladium-catalyzed Sonogashira coupling, as demonstrated in analogous compounds like methyl 3-(6-methyl-indenoisoquinolinyl)propiolate. A typical procedure involves reacting an iodinated aromatic precursor (e.g., 3-iodo-6-methyl-indenoisoquinoline) with methyl propiolate in the presence of cesium carbonate, PdCl₂(PPh₃)₂, and CuI in DMF at 90°C for 12 hours . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading, or temperature to improve yield. Purification via silica gel chromatography is recommended to isolate the product .
Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the pyridyl and propiolate moieties. Discrepancies in peak splitting (e.g., pyridyl proton shifts) may indicate regioisomeric impurities .
- HRMS (EI) : For exact mass verification (e.g., C₁₀H₉NO₂ requires M⁺ = 191.0582). Deviations >5 ppm suggest incomplete purification .
- Melting Point Analysis : If crystalline, compare with literature values (e.g., methyl 3-(2-pyridyl)propiolate melts at ~162–163°C ).
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as propiolates can be irritants .
- Conduct reactions in a fume hood due to volatile byproducts (e.g., methyl propiolate has a low boiling point of 104°C ).
- Dispose of waste via approved chemical treatment services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in this compound-based reactions?
Density Functional Theory (DFT) calculations can model electronic effects of the 4-pyridyl group on reaction pathways. For example, the electron-withdrawing pyridyl ring may polarize the propiolate triple bond, favoring nucleophilic attacks at the β-carbon. Compare HOMO/LUMO distributions with analogs like methyl 3-(4-fluorophenyl)propiolate to identify substituent effects .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
If NMR signals conflict with expected patterns (e.g., unexpected splitting in pyridyl protons):
Q. How do alternative catalysts (e.g., Rhodium vs. Palladium) affect the efficiency of this compound synthesis?
Rhodium catalysts (e.g., [RhCl(COD)]₂) may enable unique cyclization pathways, as seen in silicon-bridged dialkenylbenzenes, but require stringent anhydrous conditions . Palladium systems are more robust for cross-couplings but may produce Pd black residues, necessitating scavengers like triphenylphosphine . Compare turnover numbers (TON) and byproduct profiles to select optimal systems.
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Exothermicity Control : Propiolate reactions often release heat; use jacketed reactors with gradual reagent addition.
- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
- Catalyst Recovery : Implement flow chemistry setups to recycle Pd/Rh catalysts, reducing costs .
Methodological Considerations
Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?
Q. What are best practices for benchmarking this compound against structural analogs in biological assays?
- Select Analog Libraries : Include methyl 3-(2-pyridyl)propiolate (CAS 72764-93-3) and 3-(4-pyridyl)acrylic acid (CAS 50463-48-4) to assess pyridyl position and triple bond saturation effects .
- Dose-Response Curves : Use a minimum of three replicates to account for batch-to-batch variability in IC₅₀ determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
